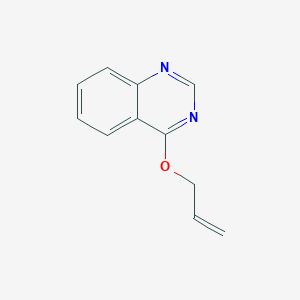
4-(Prop-2-en-1-yloxy)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Prop-2-en-1-yloxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Wirkmechanismus
Target of Action
Quinazoline, 4-(2-propen-1-yloxy)-, like other quinazoline derivatives, has been found to target a variety of proteins and enzymes in the body. These include chromatin-associated proteins in histones , and it has been suggested that they may also target histone methyltransferase (G9a) and G9a-like protein (GLP) . These targets play crucial roles in cellular processes such as DNA transcription and hierarchical covalent modifications .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, as inhibitors of chromatin-associated proteins, quinazolines can modulate DNA transcription and hierarchical covalent modifications . This interaction can lead to changes in gene expression, potentially influencing various cellular processes.
Biochemical Pathways
Quinazoline, 4-(2-propen-1-yloxy)-, affects several biochemical pathways. Its interaction with chromatin-associated proteins can influence the epigenetic regulation of genes . This can lead to localized or global variations in the epigenome, affecting various biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of Quinazoline, 4-(2-propen-1-yloxy)-, are largely dependent on its targets and mode of action. As an inhibitor of chromatin-associated proteins, it can influence gene expression and cellular processes . Some quinazoline derivatives have shown potential activity against cancer cell lines , suggesting that Quinazoline, 4-(2-propen-1-yloxy)-, may also have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 4-(Prop-2-en-1-yloxy)quinazoline, can be achieved through several methods. One common approach involves the reaction of anthranilic acid with amides, followed by cyclization to form the quinazoline core . Another method includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the 2-propen-1-yloxy group at the 4-position .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. Additionally, phase-transfer catalysis and ultrasound-promoted reactions are also utilized to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Prop-2-en-1-yloxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(Prop-2-en-1-yloxy)quinazoline has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
4-(Prop-2-en-1-yloxy)quinazoline can be compared with other similar compounds, such as:
Quinazolinone: Known for its sedative and hypnotic properties.
Quinazoline-2,4-dione: Exhibits anti-inflammatory and analgesic activities.
Quinazoline-4-amine: Used in the development of kinase inhibitors for cancer therapy.
The uniqueness of this compound lies in its specific substituent at the 4-position, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-prop-2-enoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h2-6,8H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZLZXAWJUAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
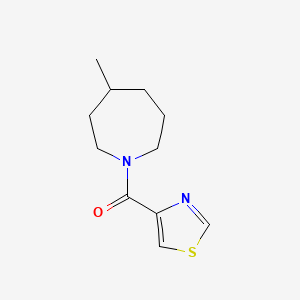

![N'-[(4-fluorophenyl)methyl]-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2894641.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)
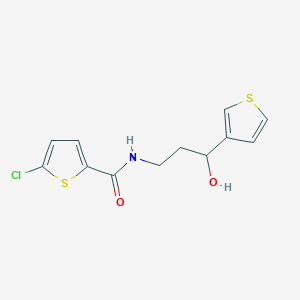

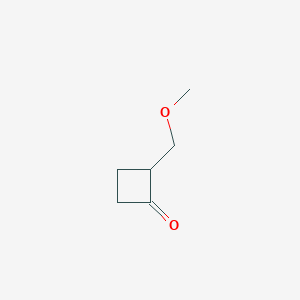
![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)
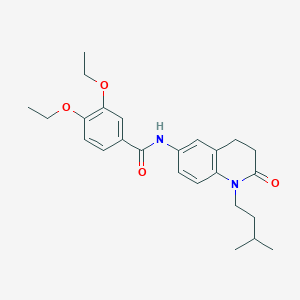
![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)
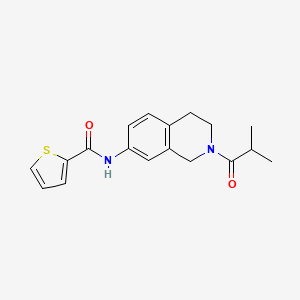
![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)
